8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Aryl Hydrocarbon Receptor AhR Agonist Cytochrome P450 Induction

8-Bromoindolo[2,1-b]quinazoline-6,12-dione (8-bromotryptanthrin) is a synthetic, halogenated derivative of the indoloquinazoline alkaloid tryptanthrin. It features a planar, conjugated four-ring system with carbonyl groups at the 6 and 12 positions and a bromine atom at the 8-position of the indole moiety.

Molecular Formula C15H7BrN2O2
Molecular Weight 327.137
CAS No. 65618-05-5
Cat. No. B2813729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoindolo[2,1-b]quinazoline-6,12-dione
CAS65618-05-5
Molecular FormulaC15H7BrN2O2
Molecular Weight327.137
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2
InChIInChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
InChIKeyINPHXCCBDRGBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoindolo[2,1-b]quinazoline-6,12-dione (CAS 65618-05-5): A Halogenated Tryptanthrin with Distinct Pharmacological Signature


8-Bromoindolo[2,1-b]quinazoline-6,12-dione (8-bromotryptanthrin) is a synthetic, halogenated derivative of the indoloquinazoline alkaloid tryptanthrin [1]. It features a planar, conjugated four-ring system with carbonyl groups at the 6 and 12 positions and a bromine atom at the 8-position of the indole moiety . This substitution significantly alters its electronic properties and biological profile compared to the parent compound and other 8-substituted analogs, making it a privileged scaffold for probing structure-activity relationships in drug discovery [2].

Why Tryptanthrin and Other Analogs Cannot Directly Substitute for 8-Bromotryptanthrin


Within the indoloquinazoline class, subtle structural modifications lead to profound differences in target engagement and potency. For example, the introduction of a bromine atom at the 8-position creates a unique pharmacophore that cannot be replicated by other halogens or substituents [1]. This is clearly demonstrated by the compound's enhanced agonism at the aryl hydrocarbon receptor (AhR) and its altered inhibitory profile against enzymes in the kynurenine pathway, which are distinct from the parent tryptanthrin and other 8-substituted analogs [2]. Simply using an unsubstituted tryptanthrin or an alternative halogenated derivative will not recapitulate this specific polypharmacology [3].

Quantitative Differentiation Evidence for 8-Bromotryptanthrin vs. Closest Analogs


AhR Agonism: 10-Fold More Potent than 8-Methyltryptanthrin, Comparable to 8-Chlorotryptanthrin

In a direct comparative study, 8-bromotryptanthrin was a significantly more potent agonist of the aryl hydrocarbon receptor (AhR) than 8-methyltryptanthrin. The induction of cytochrome P4501A1 activity (measured via EROD assay) in primary rat hepatocytes yielded EC50 values of 0.17 µM, 0.25 µM, and 1.7 µM for the 8-bromo, 8-chloro, and 8-methyl derivatives, respectively [1]. This confirms the 8-bromo substituent provides a ~10-fold potency advantage over the 8-methyl analog and is slightly more potent than the 8-chloro analog.

Aryl Hydrocarbon Receptor AhR Agonist Cytochrome P450 Induction

TDO Inhibition: 8-Substitution Confers a Mechanistic Advantage Over Unsubstituted Tryptanthrin

A structure-activity relationship (SAR) study on tryptophan 2,3-dioxygenase (TDO) inhibition evaluated nine tryptanthrin derivatives. The study concluded that 'tryptanthrins with a substituent at the 8-position had stronger inhibitory activities than the other derivatives' [1]. While specific Ki values for 8-bromotryptanthrin are not provided in the abstract, the class-level inference is clear: the presence of an 8-substituent is crucial for strong TDO inhibition, a feature absent in the parent tryptanthrin. 8-Bromotryptanthrin has a reported Ki of 356 nM for human TDO, confirming its potent activity at this target [2].

Tryptophan 2,3-Dioxygenase TDO Inhibitor Kynurenine Pathway

Enhanced Antitumor Activity of 8-Bromotryptanthrin-Derived Platinum Complex

The platinum(II) complex of 8-bromotryptanthrin, BrTry-Pt, demonstrated superior cytotoxicity against the T-24 bladder cancer cell line compared to complexes formed with other tryptanthrin derivatives. In a direct head-to-head MTT assay, BrTry-Pt exhibited an IC50 value of 0.21 ± 0.25 µM, which was superior to that of Try-Pt, ITry-Pt, and Rut-Pt complexes [1]. This highlights the importance of the 8-bromo substituent for enhancing the antitumor activity of its metal complexes.

Metal-based Anticancer Agents Telomerase Inhibition Platinum(II) Complex

Superior Anti-Proliferative Effect Against Hepatocellular Carcinoma Cells

In a study on synthetic tryptanthrin derivatives, the compound with an 8-bromo substituent (A1) demonstrated superior anti-proliferative activity against Hep3B hepatocellular carcinoma cells compared to its 2-bromo analog (A11) and the unsubstituted parent compound, tryptanthrin [1]. A1 exhibited an IC50 of 1.4 µM, which was approximately 4-fold more potent than tryptanthrin (IC50 = 5.7 µM) [1].

Hepatocellular Carcinoma Anti-Proliferative Structure-Activity Relationship

Best-Fit Application Scenarios for Procuring 8-Bromotryptanthrin


Probing the Kynurenine Pathway: A Dual IDO2/TDO Inhibitor Tool Compound

8-Bromotryptanthrin is a valuable tool for dissecting the roles of both indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO) in the kynurenine pathway. It demonstrates direct enzymatic inhibition of IDO2 (IC50 = 3.2 - 8.3 µM) [1] and TDO (Ki = 356 nM) [2], with SAR studies indicating that the 8-position substitution is critical for TDO activity [3]. This dual inhibition profile makes it distinct from unsubstituted tryptanthrin and useful for studying tryptophan catabolism in cancer immunology and neurodegenerative disease models.

Chemical Biology of the Aryl Hydrocarbon Receptor (AhR)

For researchers investigating AhR signaling, 8-bromotryptanthrin serves as a potent, well-characterized agonist with an EC50 of 0.17 µM in the EROD induction assay [1]. Its 10-fold higher potency compared to 8-methyltryptanthrin allows for more sensitive probing of AhR-mediated gene expression, making it a preferred ligand for concentration-response studies in toxicology and immunology.

Medicinal Chemistry: A Superior Ligand for Anticancer Platinum(II) Complexes

8-Bromotryptanthrin is the preferred ligand for generating tryptanthrin-derived platinum(II) complexes with high antitumor activity. The resulting complex, BrTry-Pt, demonstrates an IC50 of 0.21 µM against T-24 bladder cancer cells [1], which is superior to complexes made with the parent tryptanthrin or the 8-iodo analog. This makes it a critical starting material for structure-activity relationship studies focused on developing novel metal-based chemotherapeutic agents that function via telomerase inhibition and mitochondrial dysfunction.

Quote Request

Request a Quote for 8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.